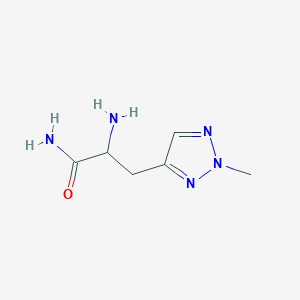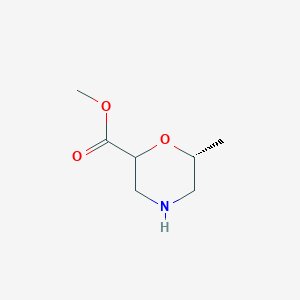
Methyl (6R)-6-methylmorpholine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (6R)-6-methylmorpholine-2-carboxylate is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound is characterized by the presence of a methyl group at the 6th position and a carboxylate ester group at the 2nd position of the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (6R)-6-methylmorpholine-2-carboxylate typically involves the reaction of morpholine with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbonyl carbon of methyl chloroformate, leading to the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of catalysts, such as tertiary amines, can further enhance the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methyl group at the 6th position is oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Methyl (6R)-6-methylmorpholine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of Methyl (6R)-6-methylmorpholine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its chemical structure and the nature of the target. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Methyl (6S)-6-methylmorpholine-2-carboxylate: The enantiomer of the compound with a different spatial arrangement of atoms.
Methyl morpholine-2-carboxylate: A similar compound without the methyl group at the 6th position.
Ethyl (6R)-6-methylmorpholine-2-carboxylate: A similar compound with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl (6R)-6-methylmorpholine-2-carboxylate is unique due to its specific stereochemistry and the presence of both a methyl group and a carboxylate ester group
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
methyl (6R)-6-methylmorpholine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-5-3-8-4-6(11-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6?/m1/s1 |
Clave InChI |
HRHYRCUGGGPZNL-LWOQYNTDSA-N |
SMILES isomérico |
C[C@@H]1CNCC(O1)C(=O)OC |
SMILES canónico |
CC1CNCC(O1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13304304.png)
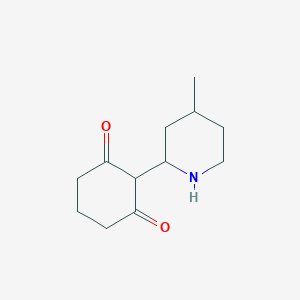
![(Butan-2-yl)[1-(4-methylphenyl)propyl]amine](/img/structure/B13304325.png)
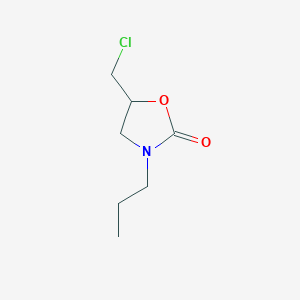
amine](/img/structure/B13304330.png)
![4-{Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride](/img/structure/B13304331.png)

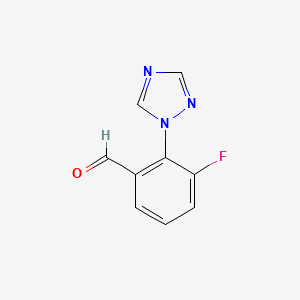
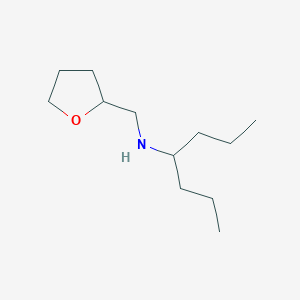
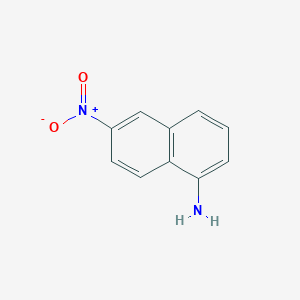
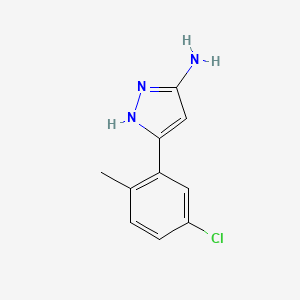
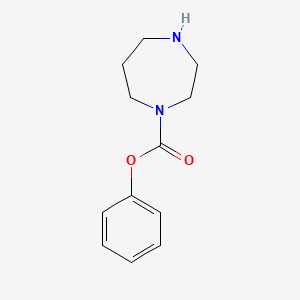
![4-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B13304386.png)
